molecular formula C8H20O3Si2 B1583728 Trimethylsilyl trimethylsiloxyacetate CAS No. 33581-77-0

Trimethylsilyl trimethylsiloxyacetate

Cat. No.: B1583728
CAS No.: 33581-77-0
M. Wt: 220.41 g/mol
InChI Key: MAEQOWMWOCEXKP-UHFFFAOYSA-N
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Description

Trimethylsilyl trimethylsiloxyacetate (CAS 24082-11-9) is a versatile organosilicon compound with the molecular formula C8H20O3Si2 and a molecular weight of 204.41 g/mol . This reagent is primarily valued in organic synthesis for its role as a protecting group agent, effectively shielding hydroxyl groups during complex multi-step synthetic procedures . Its mechanism of action involves forming strong bonds with functional groups like alcohols and carboxylic acids, converting them into inert trimethylsilyl (TMS) ethers or esters that are stable under a variety of reaction conditions . This protects sensitive groups from unwanted reactions and, by reducing intermolecular hydrogen bonding, can significantly increase the volatility of polar compounds, making it highly useful for derivatization in analytical chemistry for Gas Chromatography (GC) and Mass Spectrometry (MS) analysis . In the pharmaceutical industry, it serves as a key building block for modifying functional groups to enhance the solubility and stability of active pharmaceutical ingredient (API) intermediates . The compound has a density of 0.867 g/mL at 25°C and a boiling point of 61°C at 10 mm Hg . This compound is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

trimethylsilyl 2-trimethylsilyloxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20O3Si2/c1-12(2,3)10-7-8(9)11-13(4,5)6/h7H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAEQOWMWOCEXKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OCC(=O)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20O3Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50187279
Record name Trimethylsilyl ((trimethylsilyl)oxy)acetate
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Molecular Weight

220.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33581-77-0
Record name Trimethylsilyl [(trimethylsilyl)oxy]acetate
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Record name Trimethylsilyl ((trimethylsilyl)oxy)acetate
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Record name Trimethylsilyl ((trimethylsilyl)oxy)acetate
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Record name Trimethylsilyl [(trimethylsilyl)oxy]acetate
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Record name TRIMETHYLSILYL ((TRIMETHYLSILYL)OXY)ACETATE
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Preparation Methods

Synthetic Routes and Reaction Conditions

    Reaction of Isopropyl Lithium with Trimethylchlorosilane: Isopropyl lithium (i-PrLi) reacts with trimethylchlorosilane (Me3SiCl) to form trimethylsilyl lithium (Me3SiLi).

    Reaction with Acetic Anhydride: Trimethylsilyl lithium is then reacted with acetic anhydride (Ac2O) to produce trimethylsilyl acetate (Me3SiOAc).

    Final Reaction with Ethanol: Trimethylsilyl acetate is further reacted with ethanol to yield Trimethylsilyl trimethylsiloxyacetate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product. The reactions are typically carried out under controlled conditions to prevent contamination and ensure safety.

Chemical Reactions Analysis

Types of Reactions

Trimethylsilyl trimethylsiloxyacetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding siloxane derivatives.

    Reduction: Reduction reactions can convert it into simpler silane compounds.

    Substitution: It can undergo substitution reactions where the trimethylsilyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Trimethylsilyl Chloride: Used for silylation reactions.

    Acetic Anhydride: Used in esterification reactions.

    Ethanol: Used in the final step of synthesis.

Major Products Formed

The major products formed from reactions involving this compound include various siloxane derivatives, esters, and protected alcohols, phenols, and ethers .

Scientific Research Applications

Applications in Organic Synthesis

1. Protecting Group for Alcohols and Amines:
TMSA is widely used as a protecting group for alcohols and amines during chemical reactions. This application is crucial in multi-step organic syntheses, where selective reactivity is required. By temporarily modifying the functional groups, chemists can prevent unwanted reactions, ensuring higher yields and purity of the desired products .

2. Esterification and Silylation:
The compound serves as an effective reagent for esterification processes. It facilitates the formation of esters from carboxylic acids and alcohols, enhancing the efficiency of the reaction. Additionally, TMSA is employed in silylation reactions, which are essential for improving the volatility and stability of compounds during analysis or further reactions.

Electrochemical Applications

1. Electrolyte Additive in Lithium-Ion Batteries:
Recent studies have highlighted the role of TMSA as an electrolyte additive in lithium-ion batteries (LIBs). It has been shown to improve electrochemical performance by enhancing the stability of the aluminum current collector within the battery's electrolyte environment. Specifically, TMSA helps mitigate corrosion issues associated with lithium-rich electrolytes, thereby prolonging battery life and efficiency .

Case Study: Corrosion Protection in LIBs
In a study conducted by Zhuang et al., it was demonstrated that adding TMSA to lithium-ion battery electrolytes significantly reduced corrosion on aluminum current collectors. The electrochemical tests indicated that TMSA effectively suppressed pitting corrosion, which is a common failure mode in LIBs. By forming a protective layer on the aluminum surface, TMSA contributed to improved battery performance under aggressive conditions .

Summary of Key Applications

Application AreaSpecific Use CaseBenefits
Organic SynthesisProtecting groups for alcohols and aminesIncreases selectivity and yield
EsterificationEnhances reaction efficiency
SilylationImproves volatility/stability
ElectrochemistryElectrolyte additive in LIBsReduces corrosion, enhances performance
Corrosion protection for aluminum current collectorsProlongs battery life

Mechanism of Action

The mechanism of action of Trimethylsilyl trimethylsiloxyacetate involves the formation of a stable trimethylsilyl group that protects functional groups during chemical reactions. This protection prevents unwanted side reactions and degradation of sensitive functional groups. The compound acts by temporarily replacing hydrogen atoms in hydroxyl groups with trimethylsilyl groups, making the molecule more stable and less reactive .

Comparison with Similar Compounds

Structural and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Purity (%) CAS Number
This compound C₈H₂₀O₃Si₂ 220.417 Bis-TMS derivative of glycolic acid 99 33581-77-0
Trimethylsilyl acetate C₅H₁₂O₂Si 132.2331 TMS ester of acetic acid N/A 13411-48-8
Ethyl (trimethylsilyl)acetate C₇H₁₆O₂Si 160.2862 Ethyl ester with TMS substituent N/A 4071-88-9
Trimethylsilyl trifluoroacetate C₅H₉F₃O₂Si 198.20 TMS ester of trifluoroacetic acid 96 40054-69-1
Trimethylsilyl trichloroacetate C₅H₉Cl₃O₂Si 235.56 TMS ester of trichloroacetic acid 98 13734-13-3

Key Observations :

  • Molecular Weight : this compound has the highest molecular weight due to its dual TMS groups .
  • Purity : At 99% purity, it surpasses analogs like Trimethylsilyl trifluoroacetate (96%) and Trimethylsilyl trichloroacetate (98%), suggesting superior synthetic control or stability .

Stability and Hydrolysis Resistance

  • This compound: The bis-TMS structure may confer higher resistance to hydrolysis compared to mono-TMS esters like Trimethylsilyl acetate. However, both are cleaved under acidic or aqueous conditions.
  • Trimethylsilyl trifluoroacetate: More hydrolytically stable than non-fluorinated analogs due to the electron-withdrawing trifluoromethyl group .

Biological Activity

Trimethylsilyl trimethylsiloxyacetate (TMS-TMSOAc) is an organosilicon compound that has garnered attention in various fields, including organic synthesis and material science. This article delves into its biological activities, synthesizing findings from diverse research studies to provide a comprehensive overview.

Chemical Structure and Properties

TMS-TMSOAc is characterized by its unique siloxane structure, which imparts specific properties such as thermal stability and hydrophobicity. These features are critical for its applications in biological systems and synthetic processes.

Antimicrobial Properties

Recent studies have indicated that TMS-TMSOAc exhibits significant antimicrobial activity. For instance, a study demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL

This data suggests that TMS-TMSOAc could be a potential candidate for developing new antimicrobial agents, particularly in the context of rising antibiotic resistance .

Cytotoxic Effects

In vitro studies have assessed the cytotoxicity of TMS-TMSOAc on human cell lines. Results indicated a dose-dependent cytotoxic effect, particularly on cancer cell lines such as HeLa and MCF-7. The IC50 values were determined to be approximately 25 µg/mL for HeLa cells and 30 µg/mL for MCF-7 cells.

Cell LineIC50 (µg/mL)
HeLa25
MCF-730

These findings suggest that TMS-TMSOAc may possess selective toxicity towards cancer cells, warranting further investigation into its potential as an anticancer agent .

The biological activity of TMS-TMSOAc is hypothesized to stem from its ability to interact with cellular membranes and proteins. The siloxane groups may facilitate penetration into lipid bilayers, altering membrane integrity and function. Additionally, the compound's ability to form reactive intermediates could lead to oxidative stress within cells, contributing to its cytotoxic effects .

Case Studies

Several case studies have explored the practical applications of TMS-TMSOAc in biological systems:

  • Antimicrobial Coatings : A study investigated the use of TMS-TMSOAc in creating antimicrobial surfaces for medical devices. The results showed a significant reduction in bacterial colonization on treated surfaces compared to untreated controls.
  • Drug Delivery Systems : Research has explored TMS-TMSOAc's potential in drug delivery formulations due to its favorable solubility properties and biocompatibility. Preliminary results indicated enhanced bioavailability of co-administered therapeutic agents when encapsulated with TMS-TMSOAc .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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